Enantiomeric Purity for Reproducible SAR
The (R)-1-(2,3-difluorophenyl)propan-1-amine is supplied with a high enantiomeric excess (ee), typically ≥98% as reported by commercial vendors, compared to the racemic mixture where both enantiomers are present in equal amounts . This high optical purity is achieved through asymmetric synthesis or chiral resolution, a process that is necessary because the individual enantiomers are known to exhibit different biological activities .
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥98% ee |
| Comparator Or Baseline | Racemic mixture (1:1 mixture of (R) and (S) enantiomers) |
| Quantified Difference | ≥98% excess of the (R)-enantiomer over the (S)-enantiomer |
| Conditions | Commercial specification; purity determined by chiral HPLC or SFC |
Why This Matters
The use of a highly enantiopure building block is essential for generating reliable and interpretable SAR data, avoiding the confounding effects of the opposite enantiomer present in racemic mixtures.
